molecular formula C17H17N3O3 B3375634 6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1120284-75-4

6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3375634
CAS No.: 1120284-75-4
M. Wt: 311.33 g/mol
InChI Key: QPNFTSLBXWRIAS-UHFFFAOYSA-N
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Description

6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine derivatives and hydrazine.

    Ethylation: Introduction of the ethyl group can be done via alkylation reactions using ethyl halides under basic conditions.

    Benzylation: The 4-methoxybenzyl group is introduced through nucleophilic substitution reactions, often using 4-methoxybenzyl chloride in the presence of a base.

    Carboxylation: The carboxylic acid group is typically introduced via carboxylation reactions, such as the reaction of the corresponding ester with a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, leading to various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzoic acid, while nitration can introduce nitro groups at various positions on the aromatic rings.

Scientific Research Applications

6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Lacks the ethyl and methoxybenzyl groups, which may result in different biological activities.

    6-methyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, potentially altering its chemical reactivity and biological properties.

    6-ethyl-1-(4-hydroxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: The methoxy group is replaced with a hydroxy group, which can significantly change its solubility and reactivity.

Uniqueness

The presence of the ethyl and 4-methoxybenzyl groups in 6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid makes it unique in terms of its steric and electronic properties. These groups can influence the compound’s ability to interact with biological targets and its overall chemical stability.

Properties

IUPAC Name

6-ethyl-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-12-8-14(17(21)22)15-9-18-20(16(15)19-12)10-11-4-6-13(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNFTSLBXWRIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C=NN(C2=N1)CC3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
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6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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